Methyl 3-piperidin-1-ylpropanoate

Description

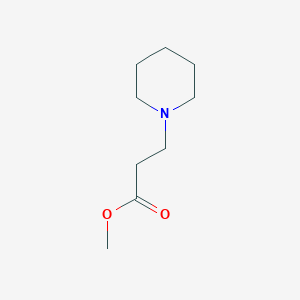

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-piperidin-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)5-8-10-6-3-2-4-7-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAJGIRVGQSWEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340687 | |

| Record name | methyl 3-piperidin-1-ylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23573-93-5 | |

| Record name | methyl 3-piperidin-1-ylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for Methyl 3-piperidin-1-ylpropanoate

The synthesis of this compound can be achieved through several strategic pathways. The most common and direct method involves the conjugate addition of piperidine (B6355638) to methyl acrylate (B77674). Other routes may involve the initial synthesis of the piperidine moiety followed by side-chain attachment, or the formation of the propanoic acid precursor followed by esterification.

One fundamental approach to synthesizing this compound involves the esterification of its carboxylic acid precursor, 3-(Piperidin-1-yl)propanoic acid. bldpharm.com This classic reaction, typically performed under acidic conditions (such as Fischer esterification), involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid. The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity, followed by nucleophilic attack from the methanol oxygen. Subsequent proton transfers and elimination of a water molecule yield the methyl ester.

Alternatively, the carboxylate can be activated using various coupling agents. For instance, treatment of the carboxylic acid with thionyl chloride would form the acyl chloride, which readily reacts with methanol to give the desired ester. This method avoids the equilibrium limitations of direct acid-catalyzed esterification.

Reductive Amination: This is a powerful method for forming C-N bonds and can be used to construct the piperidine ring. researchgate.net It typically involves the reaction of a dicarbonyl compound (or a functional equivalent) with an amine, such as ammonia, followed by reduction of the resulting imine or enamine intermediates. Intramolecular reductive amination of δ-amino aldehydes or ketones is a direct route to piperidines. researchgate.netnih.gov These reactions can be catalyzed by various reagents, including metal catalysts like palladium on carbon (Pd/C) with hydrogen gas or hydride reagents like sodium borohydride (B1222165) (NaBH₄). researchgate.net

Aza-Michael Addition: The most direct synthesis of this compound utilizes an aza-Michael addition. This involves the 1,4-conjugate addition of piperidine to an α,β-unsaturated ester, specifically methyl acrylate. thieme-connect.com The nucleophilic nitrogen of the piperidine attacks the β-carbon of the acrylate, with the reaction often catalyzed by a base or, in some novel approaches, a specific acid catalyst. This one-step reaction is highly efficient for forming the final product. thieme-connect.com Biocatalytic versions using transaminases have also been explored for the synthesis of piperidine scaffolds through an aza-Michael strategy. researchgate.net

Intramolecular Cyclization: Piperidines can be formed through the intramolecular cyclization of suitable linear precursors. nih.govorganic-chemistry.org For example, an amino alcohol can be converted to a cyclic amine through a sequence of O-activation (e.g., conversion to a sulfonate ester) followed by intramolecular nucleophilic substitution by the amine. organic-chemistry.org

Recent research has focused on developing more efficient and environmentally benign synthetic methods. A notable approach for the synthesis of this compound is the use of 12-tungstophosphoric acid (H₃PW₁₂O₄₀) as a reusable, water-tolerant catalyst for the Michael addition of piperidine to methyl acrylate. thieme-connect.com This method allows the reaction to proceed smoothly in water at room temperature, offering a green alternative to traditional organic solvents. thieme-connect.com

For the synthesis of the piperidine ring itself, innovative methods include iridium-catalyzed cyclization of diols with amines and radical-mediated C-H amination/cyclization. nih.gov Furthermore, biocatalysis, employing enzymes like transaminases, presents a novel strategy for creating chiral piperidine structures through processes like an ATA-triggered aza-Michael reaction. researchgate.net

The choice of synthetic route for this compound depends on factors like starting material availability, desired scale, and efficiency. Below is a comparative analysis of potential routes.

| Synthetic Route | Description | Advantages | Disadvantages | Reported Yield |

| Aza-Michael Addition | One-step reaction of piperidine with methyl acrylate. | High atom economy, simple procedure, often high yield. | Requires α,β-unsaturated ester precursor. | Not specified in snippets, but generally high. |

| Esterification of Precursor Acid | Two-step process: synthesis of 3-(piperidin-1-yl)propanoic acid followed by esterification. | Modular; allows for variation in the ester group. | Longer process, may require purification of intermediates. | Yield depends on both steps. |

| Reductive Amination (for Piperidine) | Synthesis of the piperidine ring from an acyclic precursor, followed by alkylation. | Allows for the synthesis of substituted piperidines. | Multi-step, may have lower overall yield. | Not directly applicable to the final product in one step. |

This table is a qualitative comparison based on general synthetic principles. Specific yields can vary significantly based on reaction conditions.

The direct aza-Michael addition is generally the most efficient and common laboratory-scale synthesis due to its simplicity and high convergence. thieme-connect.com

Chemical Reactivity and Derivatization of this compound

The reactivity of this compound is dominated by its two main functional groups: the tertiary amine within the piperidine ring and the methyl ester group.

The ester group of this compound can be readily hydrolyzed under either acidic or basic conditions to yield 3-(Piperidin-1-yl)propanoic acid and methanol. bldpharm.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers leads to the elimination of methanol and the formation of the carboxylic acid. This is the reverse of the Fischer esterification.

Base-Catalyzed Hydrolysis (Saponification): This process is irreversible and involves the nucleophilic attack of a hydroxide (B78521) ion (from a base like NaOH or KOH) on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide (B1231860) ion. The methoxide, being a strong base, deprotonates the newly formed carboxylic acid to yield the carboxylate salt and methanol. An acidic workup is required to protonate the carboxylate and isolate the neutral 3-(Piperidin-1-yl)propanoic acid.

This hydrolysis is a key transformation, allowing for the conversion of the ester into the corresponding carboxylic acid, which can then be used in further reactions, such as amide bond formation. nih.gov

Reactions at the Piperidine Nitrogen Atom

The tertiary amine of the piperidine ring in this compound is a key site for chemical modification. Its lone pair of electrons makes it nucleophilic and basic, allowing for reactions with various electrophiles.

One of the fundamental reactions is N-quaternization . This involves the reaction of the piperidine nitrogen with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, to form a quaternary ammonium (B1175870) salt. This transformation converts the neutral tertiary amine into a positively charged species, significantly altering the molecule's physical and chemical properties, such as its solubility.

Another reaction is the formation of an N-oxide . Oxidation of the tertiary amine with an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) yields the corresponding N-oxide. This reaction places a formal positive charge on the nitrogen and a negative charge on the oxygen, modifying the electronic character of the piperidine ring.

Furthermore, the nitrogen atom can be targeted for more complex transformations. While N-acylation is common for primary and secondary amines, the tertiary nature of the nitrogen in this compound prevents direct acylation with reagents like acyl chlorides. However, advanced synthetic strategies can lead to structures where the piperidine nitrogen is incorporated into more complex heterocyclic systems. For instance, N-alkylation of related piperidine scaffolds has been achieved with reagents such as 1,3-dibromopropane, leading to the formation of new ring systems fused or linked to the parent piperidine. mdpi.com

Alpha-Carbon Functionalization of the Propanoate Chain

The propanoate chain offers another handle for synthetic modification, specifically at the α-carbon (the carbon adjacent to the ester carbonyl group). The protons on this carbon are weakly acidic and can be removed by a strong, non-nucleophilic base to form an enolate.

The base of choice for this transformation is typically a lithium amide, such as lithium diisopropylamide (LDA). khanacademy.org The use of a bulky base like LDA at low temperatures (e.g., -78 °C) favors the formation of the kinetic enolate, where the proton is removed from the less sterically hindered position. youtube.com In the case of this compound, this would involve the deprotonation at the C2 position of the propanoate chain.

Once formed, this lithium enolate is a potent carbon nucleophile and can react with a range of electrophiles. khanacademy.orgyoutube.com

Alkylation: Reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) introduces an alkyl group at the α-carbon, leading to analogues such as Methyl 2-methyl-3-(piperidin-1-yl)propanoate. fda.govchemicalbook.com

Aldol (B89426) Reaction: The enolate can add to the carbonyl group of an aldehyde or ketone in a crossed aldol reaction. youtube.com This forms a new carbon-carbon bond and, after an aqueous workup, yields a β-hydroxy ester, a valuable motif in organic synthesis.

This two-step sequence of enolate formation followed by electrophilic trapping is a powerful strategy for elaborating the propanoate side-chain of the molecule.

Stereoselective Synthesis of this compound Analogues

The development of stereocenters in analogues of this compound is a significant area of research, as the three-dimensional arrangement of atoms is crucial for the biological activity of many molecules. Stereoselectivity can be introduced either on the piperidine ring or on the propanoate side chain.

One established method involves the diastereoselective alkylation of a chiral cyclic β-amino ester. By starting with a chiral amine, it is possible to synthesize enantiomerically enriched piperidine derivatives.

Another approach is the catalyst-controlled C-H functionalization of the piperidine ring. Chiral dirhodium tetracarboxylate catalysts have been used to achieve site-selective and stereoselective C-H insertion reactions on N-protected piperidines, allowing for the introduction of functional groups at specific positions with high levels of stereocontrol.

The table below summarizes findings on the synthesis of a specific chiral analogue, highlighting the control of stereochemistry.

| Analogue Name | Stereochemistry | CAS Number | Key Synthetic Feature | Reference |

|---|---|---|---|---|

| Methyl 2-methyl-3-(piperidin-1-yl)propanoate | Racemic (+/-) | 4151-04-6 | Standard synthesis without stereocontrol. | fda.govchemicalbook.com |

| Methyl (R)-2-methyl-3-(piperidin-1-yl)propanoate | (R) | 180581-10-6 | Asymmetric synthesis or resolution required to isolate the (R)-enantiomer. | drugfuture.com |

Exploration of this compound in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. The Ugi and Mannich reactions are prominent examples of MCRs.

The direct participation of this compound as the amine component in a standard Ugi or Mannich reaction is not feasible. These reactions typically require a primary or secondary amine that possesses at least one N-H bond, which is necessary for the initial condensation with a carbonyl component to form an imine or iminium ion intermediate. mdpi.combuchler-gmbh.com As this compound contains a tertiary piperidine nitrogen, it lacks the requisite N-H bond.

However, the piperidine scaffold is frequently employed in MCRs. For example, piperidine itself, as a secondary amine, can participate in the Mannich reaction. buchler-gmbh.com In the context of the Ugi reaction, which classically uses a primary amine, variations have been developed. The split-Ugi methodology, for instance, is a modified four-component protocol suitable for bis-secondary diamines like piperazine (B1678402). nih.gov

Therefore, while this compound itself is not a direct substrate, its structural motifs are highly relevant to MCRs. It can be considered a product of a potential MCR or a starting material for a component that could be used in one. For example, a synthetic route could be envisioned where piperidine is first used in a Mannich reaction, and the resulting product is subsequently functionalized with a methyl propanoate unit. This highlights the modularity of synthetic design around the piperidine core.

Advanced Spectroscopic and Analytical Characterization Techniques

Structural Elucidation of Methyl 3-piperidin-1-ylpropanoate

The precise molecular structure of this compound (C9H17NO2, Molecular Weight: 171.24 g/mol ) is unequivocally determined through the synergistic application of several spectroscopic techniques. cymitquimica.comepa.gov Each method provides a unique piece of the structural puzzle, which, when combined, offers a complete picture of the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The methyl ester protons (-OCH₃) would appear as a sharp singlet, typically in the range of 3.6-3.7 ppm. The protons of the ethyl group attached to the nitrogen and the carbonyl group would present as two triplets. The methylene (B1212753) group adjacent to the carbonyl (α-protons) would likely resonate around 2.5 ppm, while the methylene group adjacent to the nitrogen (β-protons) would be found slightly downfield, around 2.7-2.8 ppm, due to the deshielding effect of the nitrogen atom. The protons on the piperidine (B6355638) ring would give rise to a series of multiplets in the upfield region of the spectrum. The protons on the carbons adjacent to the nitrogen (α-protons of the ring) are expected around 2.4-2.6 ppm, while the remaining ring protons (β and γ-protons) would appear at approximately 1.4-1.7 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield, typically around 173 ppm. The carbon of the methyl ester group (-OCH₃) would be observed around 51-52 ppm. The carbons of the ethyl chain and the piperidine ring would have characteristic chemical shifts. The methylene carbon adjacent to the carbonyl is expected around 33 ppm, and the one next to the nitrogen at about 50 ppm. The carbons of the piperidine ring would show three distinct signals: the carbons directly bonded to the nitrogen (α-carbons) at approximately 54-55 ppm, the adjacent carbons (β-carbons) at around 26 ppm, and the carbon at the 4-position (γ-carbon) at about 24 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOCH₃ | ~3.65 (s, 3H) | ~51.5 |

| -C(O)CH₂- | ~2.50 (t, 2H) | ~33.0 |

| -CH₂N- | ~2.75 (t, 2H) | ~50.0 |

| Piperidine C2/C6-H | ~2.50 (m, 4H) | ~54.5 |

| Piperidine C3/C5-H | ~1.55 (m, 4H) | ~26.0 |

| Piperidine C4-H | ~1.45 (m, 2H) | ~24.5 |

| C=O | - | ~173.0 |

Note: These are predicted values based on the analysis of similar structural motifs.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 171. The fragmentation is likely to occur at the bonds adjacent to the nitrogen atom and the carbonyl group. A prominent fragment would be the loss of the methoxy (B1213986) group (-OCH₃) to give a peak at m/z 140. Another characteristic fragmentation pathway involves the cleavage of the bond between the α and β carbons of the propanoate chain, leading to the formation of a stable piperidinyl-containing cation. The base peak is often the piperidinyl-methyl fragment [C₅H₁₀NCH₂]⁺ at m/z 98, resulting from cleavage of the bond between the two methylene groups of the propanoate chain.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 171 | [C₉H₁₇NO₂]⁺ (Molecular Ion) |

| 140 | [M - OCH₃]⁺ |

| 98 | [C₅H₁₀NCH₂]⁺ (Base Peak) |

| 84 | [C₅H₁₀N]⁺ |

| 57 | [C₃H₅O]⁺ |

Note: The fragmentation pattern is predicted based on common fragmentation pathways for similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by the presence of a strong absorption band for the ester carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group would also be visible as two bands, one stronger and broader than the other, in the 1000-1300 cm⁻¹ range. The C-H stretching vibrations of the aliphatic methyl and methylene groups would be observed in the region of 2800-3000 cm⁻¹. The C-N stretching of the tertiary amine is typically weaker and can be found in the 1000-1250 cm⁻¹ region, often overlapping with the C-O stretches.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C-H (Aliphatic) | 2800-3000 |

| C=O (Ester) | 1735-1750 |

| C-O (Ester) | 1000-1300 |

| C-N (Tertiary Amine) | 1000-1250 |

Chromatographic and Separation Sciences for this compound

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, ensuring its purity and enabling its analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and for its quantification. A reversed-phase HPLC method would be most suitable for this compound. In this setup, a non-polar stationary phase, such as a C18 column, would be used in conjunction with a polar mobile phase. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The ratio of the aqueous to organic phase would be optimized to achieve good separation and a reasonable retention time. Detection is commonly performed using a UV detector, typically set at a low wavelength (e.g., 210-220 nm) where the carbonyl group exhibits some absorbance. The retention time of the compound under specific chromatographic conditions is a key identifier, and the area under the peak is proportional to its concentration, allowing for accurate quantification.

Table 4: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of aqueous buffer and acetonitrile/methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm |

| Injection Volume | 10 µL |

Note: These are representative parameters and would require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is instrumental in detecting and identifying potential volatile impurities that may be present from the synthesis process. These impurities can include residual solvents, starting materials, or by-products.

The methodology for GC-MS analysis typically involves the injection of a sample, often diluted in a suitable solvent, into the gas chromatograph. The sample is vaporized, and the components are separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum acts as a "molecular fingerprint," allowing for the identification of the compound by comparison to spectral libraries.

Research Findings:

While specific studies on the volatile impurities of this compound are not extensively published, the application of GC-MS for the analysis of piperidine-containing compounds is well-documented. For instance, GC-MS has been effectively used to identify and characterize active compounds in ethanol (B145695) extracts of white pepper (Piper nigrum L.), which contain piperidine alkaloids. cmbr-journal.com This demonstrates the technique's capability to analyze complex mixtures containing piperidine moieties. The GC-MS method is favored for its high sensitivity and selectivity, enabling the separation and analysis of mixed compounds even at very low concentrations. cmbr-journal.com

In a typical quality control setting for a synthetic compound like this compound, a headspace GC-MS method could be employed to specifically target highly volatile impurities without introducing non-volatile matrix components into the system. The sample preparation for such an analysis is critical and must be meticulously executed to ensure reproducible results. youtube.com

A hypothetical GC-MS method for analyzing volatile impurities in this compound might involve the following parameters:

Table 1: Hypothetical GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-17 (30 m x 0.53 mm, 1 µm film thickness) or similar |

| Carrier Gas | Helium at a flow rate of 2 mL/min |

| Injector Temperature | 250°C |

| Oven Program | 150°C for 10 min, then ramp at 35°C/min to 260°C, hold for 2 min |

| Injection Volume | 1.0 µL (split or splitless mode) |

| Mass Spectrometer | |

| Detector Temperature | 260°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 30-550 |

This method, adapted from a validated GC method for determining piperazine (B1678402) and its derivatives in pharmaceutical drug substances, illustrates a typical setup that could be optimized for the specific impurity profile of this compound. researchgate.net

Chiral Chromatography for Enantiomeric Separation of Analogues

While this compound itself is not chiral, its derivatives or analogues may contain stereocenters, making the development of chiral separation methods crucial for their synthesis and pharmacological evaluation. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for the enantiomeric resolution of such compounds. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation.

The choice of the CSP is critical and depends on the structure of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are widely used due to their broad applicability. yakhak.orgresearchgate.net

Research Findings:

The enantiomeric separation of compounds structurally related to this compound, such as β-amino esters and other piperidine derivatives, has been successfully achieved using chiral HPLC.

For example, a study on the enantiomeric separation of chiral amines and α-amino acid esters as nitrobenzoxadiazole (NBD) derivatives demonstrated the effectiveness of various polysaccharide-derived CSPs. yakhak.orgresearchgate.net The degree of enantioselectivity was found to be greater for α-amino acid ethyl esters compared to chiral amines. yakhak.org This suggests that for a chiral analogue of this compound (a β-amino ester), a similar approach would likely be successful. The study highlighted that coated-type CSPs generally showed better enantiomeric separation than covalently bonded ones. yakhak.org

Another relevant study detailed the chiral separation of β-methyl-amino acids using both capillary electrophoresis and HPLC based on the principle of ligand exchange. nih.gov This approach, which involves the formation of transient diastereomeric complexes with a chiral selector in the mobile phase or on the stationary phase, provides an alternative strategy for resolving β-amino acid enantiomers.

Furthermore, a validated chiral HPLC method was developed for the estimation of the (S)-enantiomer in (R)-piperidin-3-amine dihydrochloride. nih.gov This method involved pre-column derivatization with para-toluenesulfonyl chloride to introduce a chromophore, followed by separation on a Chiralpak AD-H column. nih.gov This highlights a practical approach for quantifying enantiomeric impurities in piperidine-based compounds that lack a strong UV chromophore.

The following table summarizes typical chiral HPLC conditions that could be adapted for the enantiomeric separation of a chiral analogue of this compound.

Table 2: Exemplary Chiral HPLC Conditions for Enantiomeric Separation of Amino Acid Esters

| Parameter | Condition 1 (Polysaccharide CSP) | Condition 2 (Ligand Exchange) |

| Column | Chiralpak IA or Chiralpak AD-H (amylose-based) | Chiral stationary phase with L-4-hydroxyproline |

| Mobile Phase | n-Hexane/2-Propanol | Aqueous buffer with Cu(II) salt and chiral selector |

| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 220 nm or as appropriate | UV at 254 nm |

| Temperature | Ambient | Ambient |

Advanced Analytical Method Development for this compound

The development of advanced analytical methods for this compound is essential for its use in regulated environments, such as the pharmaceutical industry. Method development focuses on achieving high sensitivity, selectivity, accuracy, and robustness for both the quantification of the main component and the detection of impurities.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone for the analytical method development of piperidine derivatives. nih.gov For a non-chromophoric compound like this compound, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed for universal detection. Alternatively, derivatization with a UV-active agent can be performed to enable detection by a standard UV-Vis detector.

For trace-level analysis and structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. An LC-MS method would provide not only retention time data but also mass-to-charge ratio and fragmentation patterns, which are crucial for impurity identification.

Research Findings and Method Development Strategy:

A comprehensive analytical method development strategy for this compound would involve several stages:

Method Scoping and Selection: Based on the physicochemical properties of the analyte (a basic, non-chromophoric ester), reversed-phase HPLC with a C18 column and a mobile phase containing a buffer to control pH and an organic modifier would be a primary choice. For enhanced sensitivity and in the absence of a chromophore, CAD or ELSD would be the detectors of choice.

Method Optimization: A systematic approach, such as Design of Experiments (DoE), would be used to optimize key chromatographic parameters. This would include evaluating different column chemistries, mobile phase compositions (e.g., pH, buffer concentration, organic modifier type and gradient), flow rate, and column temperature to achieve optimal peak shape, resolution from impurities, and analysis time.

Forced Degradation Studies: To identify potential degradation products and establish the stability-indicating nature of the method, the compound would be subjected to stress conditions (acid, base, oxidation, heat, and light). The resulting degradants would be separated and characterized, often using LC-MS.

Method Validation: The optimized method would be validated according to the International Council for Harmonisation (ICH) guidelines. This would involve demonstrating the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

While a specific advanced analytical method for this compound is not detailed in the public literature, the principles of method development for similar piperidine-containing pharmaceuticals are well-established. nih.gov For instance, the development of a chiral HPLC method for piperidin-3-amine (B1201142) involved rigorous validation to ensure its suitability for quantifying the enantiomeric impurity. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations on Methyl 3-piperidin-1-ylpropanoate

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in determining the electronic properties and energetic landscape of a molecule. For this compound, these calculations can provide a foundational understanding of its intrinsic characteristics.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, theoretical calculations would likely reveal the distribution of electron density, highlighting the electronegative oxygen and nitrogen atoms as potential sites for electrophilic attack. The piperidine (B6355638) ring and the propanoate chain would also exhibit distinct electronic features.

Table 1: Illustrative Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | 2.1 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 8.6 | Energy difference indicating stability |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.

Conformational Analysis and Energy Minimization

The flexibility of the piperidine ring and the single bonds in the propanoate side chain of this compound allow it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable three-dimensional structures by calculating the potential energy of different conformers. Energy minimization is a computational process that finds the geometry corresponding to the lowest energy, representing the most probable conformation of the molecule.

Table 2: Example of Relative Energies of Different Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Piperidine Ring Conformation |

| 1 | 0.00 | Chair |

| 2 | 2.5 | Skew-Boat |

| 3 | 5.8 | Boat |

Note: This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis.

Spectroscopic Property Prediction

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, this would include predicting its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.

Predicted IR spectra can help assign vibrational frequencies to specific bond stretches and bends within the molecule. Calculated NMR chemical shifts for the hydrogen and carbon atoms can aid in the interpretation of experimental NMR spectra, providing a detailed picture of the molecular structure.

Molecular Dynamics Simulations involving this compound

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This approach is invaluable for understanding how a molecule like this compound behaves in a more complex environment, such as in a solvent or interacting with a biological target.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its surrounding solvent. MD simulations can model the interactions between this compound and solvent molecules, such as water or an organic solvent. These simulations can reveal how the solvent affects the conformational preferences of the molecule. For instance, in a polar solvent like water, conformations that expose the polar ester and amine groups to the solvent may be favored.

Ligand-Receptor Interaction Modeling with this compound

Given the presence of the piperidine moiety, a common scaffold in many biologically active compounds, it is plausible that this compound could interact with biological receptors. Molecular docking, a technique often used in conjunction with MD simulations, can predict the preferred binding orientation of a ligand to a receptor.

Following docking, MD simulations can be used to refine the binding pose and to calculate the binding free energy, which is a measure of the affinity between the ligand and the receptor. These simulations can provide detailed insights into the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. While the specific biological targets of this compound are not extensively studied, modeling its interaction with known receptors for piperidine-containing ligands could offer clues about its potential biological activity.

Table 3: Hypothetical Interaction Analysis of this compound with a Receptor Binding Site

| Interaction Type | Interacting Residues of Receptor | Distance (Å) |

| Hydrogen Bond | Asp110 | 2.8 |

| Van der Waals | Phe198, Trp320 | 3.5 - 4.2 |

| Electrostatic | Glu180 | 3.1 |

Note: This table provides a hypothetical example of the types of interactions that could be identified through ligand-receptor modeling.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational in medicinal chemistry and pharmacology. SAR explores how the chemical structure of a molecule influences its biological activity, while QSAR takes a quantitative approach by creating mathematical models that correlate structural or physicochemical properties of compounds with their activities. For this compound and its derivatives, these studies are crucial for identifying the key molecular features that govern their interactions with biological targets.

Computational SAR analyses for derivatives of this compound often involve techniques like molecular docking and pharmacophore modeling. Molecular docking predicts the preferred orientation of a molecule when bound to a target protein, offering insights into the binding affinity and mode of interaction. For instance, studies on various piperidine derivatives have successfully used molecular docking to understand their binding to specific receptors. In the case of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, molecular docking analyses were instrumental in confirming their binding to various cancer-related protein targets. mdpi.com This approach allows researchers to visualize how modifications to the piperidine ring, the propanoate side chain, or the methyl ester of this compound could affect its binding to a hypothetical target.

Pharmacophore modeling, another key computational SAR tool, identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) necessary for biological activity. For a series of this compound analogues, a pharmacophore model could be developed based on their activities. This model would highlight the critical distances and spatial relationships between the piperidine nitrogen, the carbonyl oxygen of the ester, and the methyl group, providing a blueprint for designing new, potentially more active compounds.

An illustrative example of SAR can be seen in the study of piperidine-based analogues of cocaine, where modifications to a 4β-aryl-1-methyl-3α-substituted piperidine scaffold were evaluated for their affinity to the dopamine (B1211576) transporter (DAT). The results showed that the size of the substituent on an oxadiazole ring, a bioisostere of the ester group, directly influenced the compound's ability to inhibit monoamine reuptake. nih.gov This type of analysis, if applied to this compound derivatives, could systematically explore how different substituents on the piperidine ring or alterations to the propanoate chain impact a specific biological activity.

Table 1: Illustrative SAR Data for Hypothetical this compound Analogues

| Compound ID | R1 (Piperidine N-substituent) | R2 (Ester Group) | Biological Activity (IC50, µM) |

| M3P (Parent) | H | -COOCH3 | 15.2 |

| Analogue 1 | CH3 | -COOCH3 | 8.5 |

| Analogue 2 | H | -COOCH2CH3 | 12.1 |

| Analogue 3 | H | -CONH2 | 25.8 |

| Analogue 4 | 4-F-Phenyl | -COOCH3 | 2.3 |

This table is for illustrative purposes to demonstrate how SAR data for this compound analogues could be presented.

Predictive modeling for the biological activities of this compound analogues extends SAR to create robust QSAR models. These models are typically built using a "training set" of compounds with known activities and then validated using a "test set" to ensure their predictive power.

The process begins with the calculation of molecular descriptors for each analogue. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, surface area). For instance, a QSAR study on (1-methylpiperidin-4-yl) propanoate derivatives utilized a set of 40 compounds to develop models based on topological indices derived from the compounds' structures. nih.gov The resulting models showed a good correlation between these descriptors and the observed properties. nih.gov

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are employed to build the QSAR equation. A study on a series of 3-(4-benzylpiperidin-1-yl)-propylamine congeners used the Hansch analysis, a classic QSAR method, to explore the importance of hydrophobicity, electronic, and steric parameters of substituents for binding affinity. nih.gov For a set of this compound analogues, a similar approach could yield a QSAR model like the following hypothetical equation:

log(1/IC50) = 0.75 * ClogP - 0.23 * (Molecular_Weight/100) + 1.2 * (Num_H_Donors) + 2.1

This equation would suggest that higher lipophilicity (ClogP) and a greater number of hydrogen bond donors enhance biological activity, while increased molecular weight is detrimental.

The predictive power of such models is rigorously tested through internal and external validation techniques. A QSAR study on ACK1 inhibitors, which included piperidine derivatives, reported a squared correlation coefficient (R²) of 0.806 for the training set and a cross-validated correlation coefficient (q²) of 0.712, indicating a stable and predictive model. clinmedkaz.org

In silico platforms like PASS (Prediction of Activity Spectra for Substances) can also be used for predictive modeling. A study on new piperidine derivatives used PASS to predict a wide range of potential pharmacological activities, including antineurotic and nootropic actions, based on the chemical structures. This approach could be applied to this compound to screen for a broad spectrum of potential biological effects before embarking on laboratory experiments.

Table 2: Example of a QSAR Data Table for this compound Analogues

| Compound ID | Experimental Activity (log(1/IC50)) | Predicted Activity (log(1/IC50)) | ClogP | Molecular Weight |

| M3P-A1 | 4.82 | 4.75 | 1.85 | 171.24 |

| M3P-A2 | 5.07 | 5.12 | 2.15 | 185.27 |

| M3P-A3 | 4.89 | 4.91 | 2.35 | 185.27 |

| M3P-A4 | 4.59 | 4.65 | 1.35 | 170.23 |

| M3P-A5 | 5.49 | 5.41 | 2.98 | 247.31 |

This table is a representative example of data used in and generated from a QSAR study, illustrating the relationship between experimental and predicted activities alongside key molecular descriptors.

Pharmacological and Biological Research Applications

Investigation of Methyl 3-piperidin-1-ylpropanoate as a Histamine (B1213489) H3-Receptor Ligand

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the CNS. epa.gov This has made it a significant target for the development of therapeutics for various neurological and psychiatric conditions. nih.gov The investigation into compounds like this compound is driven by the therapeutic potential of modulating this receptor.

Table 1: Representative In Vitro Binding Affinities of Piperidine-Based Ligands at the Human Histamine H3 Receptor This table presents data for illustrative piperidine-containing compounds to demonstrate the typical affinity range, as specific data for this compound was not found in the searched literature.

| Compound (Analog) | hH₃R Kᵢ (nM) | Reference |

|---|---|---|

| Compound 5 (piperidine derivative) | 7.70 | frontiersin.org |

| Compound 11 (piperidine derivative) | 6.2 | frontiersin.org |

| Compound 12 (piperidine derivative) | 7.7 | nih.gov |

| Compound 13 (piperidine derivative) | 2.7 | nih.gov |

The functional activity of a ligand at the H3 receptor, whether it acts as an agonist (activator) or an antagonist/inverse agonist (blocker), is determined through functional assays. For many piperidine-based compounds, antagonist or inverse agonist activity at the H3 receptor has been observed. nih.govfrontiersin.org This activity is significant because H3 receptor antagonists can increase the release of histamine and other neurotransmitters like acetylcholine (B1216132) and dopamine (B1211576), which are implicated in cognitive processes. epa.gov Functional assays, such as cAMP-based assays or GTPγS binding assays, are employed to determine the efficacy and potency of these compounds. While specific functional data for this compound is not available, related piperidine (B6355638) derivatives have been characterized as potent H3 receptor antagonists. researchgate.net

Table 2: Representative Functional Activity of Piperidine-Based Ligands at the Histamine H3 Receptor This table presents illustrative data for a piperidine-containing compound, as specific data for this compound was not found in the searched literature.

| Compound (Analog) | Functional Activity | Assay Type | Reference |

|---|---|---|---|

| Compound 11 (piperidine derivative) | Antagonist (Kb = 11.38 nM) | mini-G protein recruitment assay | frontiersin.org |

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For H3 receptor ligands, the presence of a basic amine, such as the nitrogen in the piperidine ring, is a common feature for receptor interaction. nih.gov The length and nature of the alkyl chain connecting the piperidine ring to other molecular fragments also play a critical role in determining affinity and selectivity. nih.gov For example, studies have shown that replacing a piperazine (B1678402) ring with a piperidine ring can significantly alter the affinity for the H3 receptor and other targets like the sigma-1 receptor. frontiersin.org The ester group in this compound represents another point for structural modification that could influence its pharmacokinetic and pharmacodynamic properties.

This compound in Central Nervous System Disorders Research

The potential modulation of the H3 receptor by compounds like this compound has led to their investigation in the context of CNS disorders where neurotransmitter dysregulation is a key pathological feature.

The ability of H3 receptor antagonists to enhance the release of pro-cognitive neurotransmitters such as acetylcholine and dopamine has positioned them as potential cognitive enhancers. epa.gov Research into nootropics, or "smart drugs," often targets these neurotransmitter systems. jebms.orgnih.govmdpi.com While direct studies on this compound for cognitive enhancement are lacking, the foundational science supporting the role of H3 receptor antagonism in improving cognitive functions like attention, learning, and memory provides a strong rationale for its investigation in this area. trincoll.edu

Alzheimer's disease is a neurodegenerative disorder characterized by cognitive decline and the presence of amyloid plaques and neurofibrillary tangles. nih.gov The cholinergic deficit is a well-established aspect of Alzheimer's pathology, and enhancing cholinergic transmission is a primary therapeutic strategy. nih.gov By blocking H3 heteroreceptors on cholinergic nerve terminals, H3 receptor antagonists can increase the release of acetylcholine, offering a potential therapeutic avenue. epa.gov Although no studies were found that specifically used this compound in Alzheimer's disease models, the investigation of other H3 receptor antagonists in such models has shown promise. nih.gov Animal models of Alzheimer's disease are crucial for evaluating the efficacy of new therapeutic agents. mdpi.comnih.gov

Research into Mood and Attention Regulation

While direct experimental studies on this compound's effect on mood and attention are not extensively documented in peer-reviewed literature, its structural classification as a non-imidazole alkylamine with a piperidine moiety places it within a class of compounds investigated for neurological effects. google.comgoogle.com Patents have identified compounds in this class as potential histamine H3-receptor ligands that could be useful for treating alterations in mood and attention. google.comgoogle.com

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other key neurotransmitters in the central nervous system, including acetylcholine, norepinephrine, and dopamine. By antagonizing or acting as inverse agonists at this receptor, compounds can increase the release of these neurotransmitters, leading to enhanced wakefulness, vigilance, and cognitive performance.

Research into piperidine-based H3 receptor inverse agonists has shown promising results in preclinical models. For instance, the piperidine derivative BF2.649 was found to be a potent and selective inverse agonist at the human H3 receptor. researchgate.net In animal studies, it dose-dependently increased brain levels of tele-methylhistamine, an indicator of enhanced histaminergic neuron activity. researchgate.net Furthermore, BF2.649 markedly promoted wakefulness and demonstrated pro-cognitive (promnesiant) effects in an object recognition test in mice, suggesting its potential to address deficits in attention and memory. researchgate.net Given these findings, the scaffold of this compound represents a potential starting point for the development of agents targeting H3 receptors for the regulation of mood and attention.

Medicinal Chemistry Development of this compound Derivatives

Design and Synthesis of Novel Analogues for Therapeutic Targets

The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals across various therapeutic areas. encyclopedia.pubnih.gov The structure of this compound serves as a versatile template for the design and synthesis of novel analogues aimed at a range of biological targets. Synthetic strategies generally involve modifications at three key positions: the piperidine ring, the nitrogen atom, and the propanoate side chain.

Key Synthetic Approaches:

Ring Functionalization: Introducing substituents onto the piperidine ring can significantly influence binding affinity and selectivity. Palladium-catalyzed hydrogenation of substituted pyridines is a common method for accessing highly functionalized piperidines. nih.gov

Side Chain Modification: The methyl ester of the propanoate chain can be readily converted to other functional groups, such as amides, by reacting with various amines. This allows for the exploration of structure-activity relationships (SAR) by introducing different chemical properties. For example, novel histamine H3 receptor antagonists have been developed by attaching a substituted aniline (B41778) amide to the piperidine core via a linker. encyclopedia.pub

N-Aralkylation/Arylation: The piperidine nitrogen can be functionalized to incorporate different aryl or aralkyl groups, which can interact with specific pockets in target receptors. For instance, N-aryl-piperidine derivatives have been synthesized and evaluated as potent agonists for the human histamine H3 receptor, with substituents on the aromatic ring greatly influencing activity. nih.gov

The following table showcases examples of how the piperidine scaffold is incorporated into derivatives targeting various receptors.

| Derivative Class | Therapeutic Target(s) | Purpose of Analogue |

| Fused Tricyclic Piperidine Derivatives | D2, D3, 5-HT1A, 5-HT2A, 5-HT6 Receptors | Development of multireceptor atypical antipsychotics. nih.gov |

| 4-[(1H-imidazol-4-yl)methyl]piperidine Derivatives | Histamine H3 Receptor | Creation of potent H3 receptor antagonists. encyclopedia.pub |

| N-Aryl-piperidine Derivatives | Histamine H3 Receptor | Design of potent H3 receptor agonists. nih.gov |

| Piperidine-based Ligands | Histamine H3 and Sigma-1 (σ1) Receptors | Development of dual-acting antagonists for potential pain therapies. nih.govugr.es |

This table is interactive. Click on the headers to sort the data.

Pharmacokinetic Profiling Research on this compound and its Derivatives

Specific pharmacokinetic studies for this compound are not publicly available. However, research on other piperidine-containing pharmaceuticals provides insight into the likely pharmacokinetic properties of its derivatives. The piperidine moiety can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

For example, in the development of a novel antipsychotic agent featuring a fused tricyclic piperidine structure, the lead compound (compound 47) demonstrated a favorable pharmacokinetic profile with an oral bioavailability of 58.8% in rats, indicating good absorption. nih.gov Studies on a broad class of 4-aminopiperidine (B84694) drugs have shown that they generally exhibit moderate to high clearance rates in human liver microsomes. acs.org The metabolic stability and half-life of piperidine derivatives are heavily influenced by their specific substitutions. Medicinal chemists can modify the piperidine scaffold to optimize these parameters, for instance, by adding groups that block metabolically labile sites or by altering lipophilicity to control distribution.

Drug Metabolism Studies of this compound

The metabolism of this compound has not been specifically reported, but the metabolic fate of piperidine-containing drugs is well-characterized and involves several key enzymatic pathways. acs.orgnih.gov

Primary Metabolic Pathways for Piperidine Derivatives:

N-Dealkylation: This is a predominant metabolic route for many piperidine drugs, where the group attached to the piperidine nitrogen is removed. acs.orgnih.gov This reaction is primarily catalyzed by cytochrome P450 enzymes, with CYP3A4 being a major contributor for many compounds. acs.orgnih.gov

Ring Oxidation: Oxidation of the carbon atom alpha to the piperidine nitrogen can lead to the formation of a lactam metabolite. nih.gov For example, the antipsychotic agent sulforidazine (B28238) is metabolized in part to its corresponding lactam. nih.gov

Hydroxylation: The piperidine ring or its substituents can undergo hydroxylation, another common P450-mediated reaction.

Ester Hydrolysis: The methyl ester group in this compound is susceptible to hydrolysis by esterase enzymes present in the plasma and various tissues. This would convert the compound into its corresponding carboxylic acid, 3-piperidin-1-ylpropanoic acid.

Ring-Opening Reactions: In some cases, the piperidine ring itself can be opened through radical-mediated processes catalyzed by P450 enzymes. rsc.org

| Metabolic Reaction | Common Enzyme Family | Resulting Metabolite |

| N-Dealkylation | Cytochrome P450 (e.g., CYP3A4, CYP2D6) | Secondary amine |

| Ring α-Oxidation | Cytochrome P450 | Lactam |

| Ester Hydrolysis | Esterases | Carboxylic Acid |

| Ring-Opening | Cytochrome P450 | Ring-opened radical imine intermediate |

This table is interactive. Click on the headers to sort the data.

Emerging Biological Applications of this compound

Exploration beyond H3 Receptor Interactions

While the histamine H3 receptor is a prominent target for piperidine derivatives, the scaffold's versatility allows it to interact with a variety of other biological targets. Recent research has focused on developing piperidine-based compounds with polypharmacology, meaning they are designed to interact with multiple targets simultaneously to achieve a desired therapeutic effect.

A significant area of exploration is the dual antagonism of histamine H3 and sigma-1 (σ1) receptors. nih.govugr.es The σ1 receptor is implicated in various neurological processes, and ligands targeting it are of interest for pain, neurodegenerative diseases, and psychiatric disorders. Studies have revealed that many potent H3 receptor antagonists also possess a high affinity for the σ1 receptor, and the piperidine moiety is considered a crucial structural feature for this dual activity. nih.govugr.es This dual-target approach may offer new therapeutic strategies for complex conditions like neuropathic pain. nih.gov

Beyond this dual activity, piperidine derivatives are being developed for other targets entirely. For example, novel antipsychotic drug candidates with a piperidine core have been designed to act on a combination of dopamine (D2, D3) and serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT6) receptors. nih.gov Furthermore, the well-known Alzheimer's drug, Donepezil, is a piperidine derivative that functions as an acetylcholinesterase inhibitor. encyclopedia.pub These examples highlight the broad potential of the piperidine scaffold, suggesting that analogues of this compound could be explored for a wide range of biological applications beyond H3 receptor modulation.

Role as a Research Compound in the Pharmaceutical Industry

While specific pharmacological studies on this compound are not extensively documented in publicly available research, its significance in the pharmaceutical industry stems from its core structure, which incorporates a piperidine ring. The piperidine moiety is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that frequently appears in known drugs and biologically active compounds. researchgate.netencyclopedia.pubnih.gov

The piperidine skeleton is known to positively influence the pharmacokinetic and pharmacodynamic properties of molecules, such as enhancing membrane permeability, improving receptor binding, and increasing metabolic stability. researchgate.net Consequently, compounds containing the piperidine ring are investigated for a wide array of therapeutic applications, including but not limited to anticancer, antipsychotic, analgesic, and antimicrobial agents. researchgate.netencyclopedia.pubpharmjournal.ru

This compound serves as a versatile starting material or intermediate in the synthesis of more elaborate drug candidates. researchgate.net Its ester group can be readily hydrolyzed to the corresponding carboxylic acid, 3-(piperidin-1-yl)propanoic acid, or converted to amides, providing a point for further chemical modification. The tertiary amine of the piperidine ring also allows for the formation of various salts or further functionalization.

The general synthetic utility of the piperidine structure is highlighted by its presence in numerous pharmaceuticals. wikipedia.orgmdpi.com Medicinal chemists utilize simple piperidine derivatives, such as this compound, to introduce the piperidine motif into larger molecules, aiming to optimize their biological activity and drug-like properties. mdpi.com The process of drug discovery and development often involves the synthesis of a library of related compounds, and starting materials like this compound are essential for creating this chemical diversity.

Table 1: Examples of Pharmacological Activities of Piperidine-Containing Compounds

| Pharmacological Activity | Example Compound Class | Reference |

| Anticancer | Spirooxindolopyrrolidine-embedded piperidinones | encyclopedia.pubnih.gov |

| Antipsychotic | Butyrophenones (e.g., Haloperidol) | pharmjournal.ru |

| Analgesic | Phenylpiperidines (e.g., Fentanyl) | wikipedia.org |

| Antiviral | Piperidine derivatives active against Influenza A | researchgate.net |

| Alzheimer's Disease Therapy | Cholinesterase inhibitors with N-benzylpiperidine moiety | encyclopedia.pub |

Investigation in Photoacid Generators for Lithography

Photoacid generators (PAGs) are compounds that produce a strong acid upon exposure to light. nih.gov This property makes them critical components in photolithography, a key process in the manufacturing of microelectronics. gatech.eduscbt.com The acid generated by the PAG acts as a catalyst for chemical reactions within a photoresist, a light-sensitive material used to pattern semiconductor wafers. scbt.com

The investigation of new and efficient PAGs is an active area of research. researchgate.netresearchgate.net These materials are designed to be sensitive to specific wavelengths of light and to have high quantum yields for acid generation. Common types of PAGs include onium salts (e.g., sulfonium (B1226848) and iodonium (B1229267) salts) and non-ionic compounds. nih.gov

Currently, there is no specific published research that details the investigation or application of this compound as a photoacid generator. The design of PAGs typically involves chromophores that absorb light at the desired wavelength and a moiety that can release a proton or a strong acid upon photoexcitation. chemrxiv.org While various organic molecules are explored for this purpose, the specific structure of this compound has not been identified in the scientific literature as a candidate for this application. The presence of the basic piperidine nitrogen would likely be counterproductive in a molecule designed to generate acid.

Table 2: General Classes of Photoacid Generators

| PAG Class | Mechanism of Acid Generation | Common Examples |

| Ionic (Onium Salts) | Photolysis of the cation leads to the release of a proton from a counter-anion or solvent. | Triphenylsulfonium triflate, Diphenyliodonium salts |

| Non-ionic | Intramolecular rearrangement or fragmentation upon photoexcitation releases an acid. | Sulfonate esters, N-sulfonyloxyimides |

Role As a Chemical Intermediate in Advanced Organic Synthesis

Methyl 3-piperidin-1-ylpropanoate as a Building Block for Pharmaceutical Drugs

The piperidine (B6355638) moiety is a common scaffold in numerous pharmaceuticals due to its favorable pharmacokinetic properties. This compound serves as a convenient starting material for introducing this valuable structural motif into drug candidates.

Synthesis of Quinazoline (B50416) Derivatives utilizing this compound

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While various synthetic routes to quinazolines exist, the incorporation of a piperidine moiety can enhance their therapeutic potential.

Although direct reaction schemes detailing the use of this compound in the synthesis of quinazolines are not extensively documented in publicly available literature, the general synthesis of quinazolinones often involves the reaction of 2-aminobenzamides with various carbonyl compounds or their equivalents. In principle, this compound could be hydrolyzed to the corresponding carboxylic acid, which could then be activated and reacted with a 2-aminobenzamide to form a key intermediate. Subsequent cyclization would lead to the formation of a piperidinyl-substituted quinazolinone. The reaction conditions for such a synthesis would likely involve standard peptide coupling reagents followed by acid or base-catalyzed cyclization.

| Reactant 1 | Reactant 2 | Product |

| 2-Aminobenzamide | Carboxylic Acid (derived from this compound) | N-(2-carbamoylphenyl)-3-(piperidin-1-yl)propanamide |

| N-(2-carbamoylphenyl)-3-(piperidin-1-yl)propanamide | - | 2-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one |

This table outlines a hypothetical synthetic pathway.

Integration into Complex Heterocyclic Systems

The reactivity of this compound allows for its integration into a wide range of complex heterocyclic systems beyond quinazolines. Fused heterocyclic compounds, which contain two or more fused rings, are of significant interest in medicinal chemistry due to their rigid structures and potential for high-affinity binding to biological targets.

The ester functionality of this compound can be transformed into various other functional groups, such as amides, hydrazides, or nitriles, which can then participate in cyclization reactions to form new heterocyclic rings. For instance, reaction with hydrazine could yield the corresponding hydrazide, a key precursor for synthesizing pyrazole and triazole derivatives. Similarly, reduction of the ester to an alcohol followed by conversion to a leaving group would enable its use in the alkylation of other heterocyclic systems.

Development of Patented Synthetic Routes Incorporating this compound

The utility of this compound as a synthetic intermediate is underscored by its inclusion in various patents for the preparation of novel therapeutic agents. These patents often describe multi-step synthetic sequences where the compound is used to introduce the piperidinylpropanoate or a related moiety into the final drug molecule.

For example, patents have disclosed the use of piperidine derivatives in the synthesis of compounds targeting a range of diseases. While specific patents explicitly detailing the use of this compound can be proprietary, the general chemical literature and patent databases indicate the importance of such building blocks in the development of new chemical entities.

Synthesis of Specialty Chemicals and Materials

Beyond its role in pharmaceutical synthesis, this compound also finds application in the development of specialty chemicals and advanced materials where the incorporation of a piperidine group can impart desirable properties.

Applications in Photoacid Generator Development

Photoacid generators (PAGs) are critical components in photolithography, the process used to manufacture microelectronics. Upon exposure to light, PAGs release a strong acid, which catalyzes chemical reactions in the surrounding photoresist material, leading to the formation of a patterned image.

While the direct use of this compound as a PAG is not established, its derivatives could potentially be employed in the synthesis of novel PAGs. The piperidine nitrogen could be quaternized to form an onium salt, a common structural motif in many PAGs. The properties of the resulting PAG, such as its thermal stability and the strength of the generated acid, could be tuned by modifying the structure of the propanoate chain.

Polymer Chemistry Applications

The incorporation of piperidine moieties into polymers can significantly influence their physical and chemical properties, such as their solubility, thermal stability, and basicity. This compound can serve as a monomer or a precursor to monomers for the synthesis of such functional polymers.

For instance, the ester group of this compound could be converted to a polymerizable group, such as an acrylate (B77674) or methacrylate. Subsequent polymerization of this functionalized monomer would yield a polymer with pendant piperidinylpropanoate groups. Such polymers could have applications as basic catalysts, drug delivery vehicles, or as components in advanced coatings and adhesives. Research has been conducted on the synthesis of polymers containing piperidine functionalities, highlighting the interest in this area of materials science.

Green Chemistry Considerations in the Use of this compound as an Intermediate

The principles of green chemistry are increasingly being applied to the synthesis of chemical intermediates like this compound to minimize the environmental impact of chemical processes. These principles focus on reducing waste, using less hazardous substances, and improving energy efficiency. The synthesis of this compound is typically achieved through the aza-Michael addition of piperidine to methyl acrylate. This reaction, while generally efficient, can be optimized according to green chemistry principles.

The choice of solvent is a critical factor in the environmental footprint of a chemical reaction. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign solvents, or ideally, the elimination of solvents altogether.

In the context of the aza-Michael addition for the synthesis of this compound, various solvents can be employed. However, research has shown that solvent-free conditions can be highly effective. For instance, the reaction of piperidine with methyl acrylate has been successfully carried out in the absence of a solvent, leading to a quantitative yield of the desired product. This approach significantly reduces waste as it eliminates the need for solvent purchase, purification, and disposal.

Polar protic solvents have also been shown to promote the aza-Michael addition of amines to Michael acceptors. Water, being a non-toxic, non-flammable, and readily available solvent, is a highly attractive green option. Studies on similar aza-Michael reactions have demonstrated that water can accelerate the reaction rate. researchgate.net

The concept of atom economy , which measures the efficiency of a reaction in incorporating the atoms of the reactants into the final product, is central to waste minimization. The synthesis of this compound via the aza-Michael addition of piperidine to methyl acrylate is an excellent example of a reaction with high atom economy. In this reaction, all the atoms of the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%. This minimizes the generation of by-products and reduces waste at the source.

Table 1: Synthesis of this compound under Solvent-Free Conditions This interactive table provides data on the solvent-free synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Piperidine | Methyl Acrylate | Silica-supported Aluminum Chloride | Room Temperature | 2 | Quantitative tandfonline.com |

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and reduce energy consumption. In the synthesis of this compound, various catalytic approaches can be employed to enhance the efficiency and sustainability of the process.

While the aza-Michael addition of piperidine to methyl acrylate can proceed without a catalyst, the use of a catalyst can accelerate the reaction, particularly under mild conditions. Heterogeneous catalysts are particularly advantageous from a green chemistry perspective as they can be easily separated from the reaction mixture and reused, minimizing waste and reducing costs.

One example is the use of silica-supported aluminum chloride as a recyclable heterogeneous catalyst for the Michael addition of amines. tandfonline.com This catalyst has been shown to be highly efficient in promoting the reaction between piperidine and methyl acrylate under solvent-free conditions, leading to a quantitative yield of this compound. tandfonline.com The catalyst can be easily recovered by filtration and reused multiple times with only a slight decrease in activity.

Ionic liquids have also been explored as green catalysts for aza-Michael additions. cymitquimica.com These compounds are non-volatile and can often be recycled, offering an alternative to traditional volatile organic solvents and catalysts. Furthermore, the development of biocatalysts, such as enzymes, presents a promising avenue for the green synthesis of piperidine derivatives, offering high selectivity and mild reaction conditions. google.com

The application of these catalytic approaches not only improves the efficiency of the synthesis of this compound but also aligns with the core principles of green chemistry by reducing waste, minimizing energy consumption, and utilizing reusable and less hazardous materials.

Table 2: Comparison of Catalytic Approaches for Aza-Michael Additions This interactive table compares different catalytic systems for aza-Michael additions, a key reaction in the synthesis of this compound.

| Catalyst Type | Example | Advantages | Disadvantages |

|---|---|---|---|

| Heterogeneous Solid Acid | Silica-supported Aluminum Chloride | Easy separation, reusable, solvent-free conditions possible. tandfonline.com | Potential for leaching of the active species. |

| Ionic Liquids | Choline-based | Non-volatile, potential for dual role as solvent and catalyst. cymitquimica.com | Can be expensive, potential toxicity concerns. |

| Biocatalysts | Transaminases | High selectivity, mild reaction conditions, biodegradable. google.com | Limited substrate scope, potential for enzyme denaturation. |

Future Directions and Interdisciplinary Research Opportunities

Advanced Materials Science with Methyl 3-piperidin-1-ylpropanoate

The utility of piperidine (B6355638) derivatives extends into materials science, where they can function as corrosion inhibitors, specialized solvents, and building blocks for novel polymers. ijnrd.orgresearchgate.net this compound, in particular, has demonstrated specific capabilities that warrant further investigation.

Research Findings: Initial studies have identified this compound as an effective surface activator for the polymerization of acrylates under both acidic and basic conditions. cymitquimica.com This suggests a role in the manufacturing of specialized polymers and coatings where controlled initiation at a surface is critical. Furthermore, the compound has been utilized as a photoelectron energy source in advanced microscopy techniques like high-resolution scanning electron microscopy (HRSEM), indicating unique electronic properties. cymitquimica.com

Future research could focus on elucidating the mechanisms behind these properties. Understanding how its molecular structure facilitates surface activation could lead to the design of more efficient and tailored polymerization initiators. Exploring its electronic characteristics may open doors for its use in other photo-responsive or conductive materials.

Table 1: Potential Research Areas in Materials Science

| Research Area | Potential Application | Rationale |

|---|---|---|

| Polymer Chemistry | Development of novel acrylate-based polymers and coatings. | The compound is a known surface activator for acrylate (B77674) polymerization. cymitquimica.com |

| Surface Science | Creation of functionalized surfaces with tailored properties. | Its role as a surface activator implies strong interaction and potential for surface modification. |

| Electron Microscopy | Enhancement of imaging techniques. | Documented use as a photoelectron energy source in HRSEM suggests potential for developing new contrast agents or energy sources. cymitquimica.com |

| Corrosion Inhibition | Formulation of advanced anti-corrosion coatings for metals. | Piperidine derivatives are recognized for their corrosion inhibition properties. ijnrd.org |

Bioconjugation and Prodrug Strategies

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to influence properties like membrane permeability, receptor binding, and metabolic stability. researchgate.netencyclopedia.pubnih.gov This makes its derivatives, including this compound, intriguing candidates for biomedical research.

Bioconjugation Potential: Bioconjugation involves linking a molecule to a biological entity, such as a protein or antibody. The structure of this compound, featuring a tertiary amine and a methyl ester, offers handles for chemical modification. The ester group can be hydrolyzed to a carboxylic acid, which can then be activated to form amide bonds with biomolecules. This could enable its use as a linker to attach other functional molecules or as a building block in the synthesis of more complex bioactive agents. ucl.ac.uk

Prodrug Strategies: A prodrug is an inactive compound that is converted into an active drug within the body. The methyl ester group of this compound could act as a promoiety, a chemical group that masks the active part of a drug. This ester linkage could be designed to be cleaved by enzymes in a specific target tissue, releasing a therapeutic agent in a controlled manner. nih.gov This strategy is often used to improve a drug's solubility, stability, or to reduce its side effects. nih.gov While the compound itself may not be the active drug, it serves as a valuable synthetic starting point for creating such sophisticated delivery systems. cymitquimica.comthieme-connect.com

Table 2: Functional Groups and Their Potential in Biomedical Applications

| Functional Group | Chemical Moiety | Potential Role in Bioconjugation/Prodrugs |

|---|---|---|